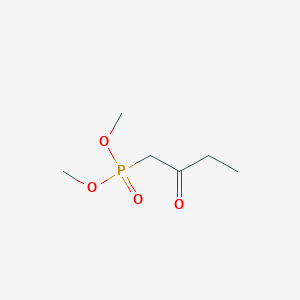

Phosphonic acid, (2-oxobutyl)-, dimethyl ester

Description

Properties

IUPAC Name |

1-dimethoxyphosphorylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O4P/c1-4-6(7)5-11(8,9-2)10-3/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNCLYVHPBPHNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CP(=O)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446010 | |

| Record name | Phosphonic acid, (2-oxobutyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41162-15-6 | |

| Record name | Phosphonic acid, (2-oxobutyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, (2-oxobutyl)-, dimethyl ester can be synthesized through several methods, including the Arbuzov reaction and the Michaelis-Arbuzov reaction. These reactions involve the nucleophilic attack of a trivalent phosphorus compound on an aldehyde or ketone, leading to the formation of a C-P bond. The reaction conditions typically involve the use of a dehydrating agent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out using large-scale reactors with controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2-oxobutyl)-, dimethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters. These products have diverse applications in different fields.

Scientific Research Applications

Applications in Agriculture

Phosphonic acid derivatives are often utilized in agriculture as herbicides and fungicides due to their biological activity. The compound may exhibit antimicrobial properties that inhibit specific enzymes or biological pathways, making it a potential candidate for developing new agrochemicals. For instance, phosphonate compounds are known to enhance plant resistance to pathogens and promote growth .

Pharmaceutical Applications

In medicinal chemistry, this compound has shown promise in drug development. Its structural similarities to other bioactive compounds suggest potential applications in:

- Antimicrobial Agents : The compound may inhibit bacterial growth through enzyme inhibition.

- Drug Intermediates : It serves as an intermediate in synthesizing various pharmaceuticals including antibiotics and anti-inflammatory agents .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of phosphonic acid derivatives similar to dimethyl (2-oxobutyl)phosphonate. Results indicated significant inhibition of bacterial strains, supporting its application as a precursor for antibiotic development.

Material Science Applications

This compound is also being explored for its potential in materials science. The compound can be used as a coupling agent or modifier in polymer chemistry to enhance material properties such as adhesion and thermal stability.

Mechanism of Action

The mechanism of action of phosphonic acid, (2-oxobutyl)-, dimethyl ester involves its interaction with molecular targets through the phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The ketone group introduces polarity, enhancing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Research Findings and Data

Hydrolysis and Bioactivation

- Esters of phosphonoformic acid () require hydrolysis to the free acid for antiviral activity. Similarly, dimethyl esters of 2-oxobutylphosphonic acid may act as prodrugs, releasing the acid in vivo .

- Hydrolysis Rates : Dimethyl esters hydrolyze ~2x faster than diethyl esters in vitro due to lower steric protection .

Spectroscopic and Analytical Data

- Purity Issues : NMR and elemental analyses () indicate impurities in phosphonic esters synthesized via dichloride routes, necessitating advanced purification for pharmaceutical use .

Biological Activity

Phosphonic acid, (2-oxobutyl)-, dimethyl ester (C₈H₁₇O₄P) is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phosphonic acid group and two methyl ester functionalities, contributing to its reactivity and diverse applications in fields such as agriculture, pharmaceuticals, and materials science. Its molar mass is approximately 206.20 g/mol.

Phosphonic acids are known to interact with various biological targets, particularly enzymes. The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may act as a competitive inhibitor by binding to the active sites of enzymes, thereby interfering with biochemical pathways .

- Antimicrobial Activity : Similar phosphonic acid derivatives have demonstrated significant antimicrobial properties, indicating potential applications in drug development .

Enzymatic Interactions

Studies have shown that phosphonic acid derivatives can inhibit specific enzymes involved in metabolic processes. For instance:

- Inhibition of Sialyltransferases : Some phosphonates have been reported to inhibit sialyltransferases, enzymes critical for glycoprotein synthesis .

- Impact on Cytochrome P450 : Phosphonic acid derivatives may also influence cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes .

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various phosphonic acid derivatives against pathogenic bacteria and fungi. Results indicated that certain derivatives exhibited significant inhibitory effects on microbial growth.

- Therapeutic Applications : Research into the therapeutic potential of phosphonic acids has identified their role in treating infections caused by resistant strains of bacteria. The compounds were shown to enhance the efficacy of existing antibiotics when used in combination therapies.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇O₄P |

| Molar Mass | 206.20 g/mol |

| Biological Activity | Antimicrobial, Enzyme Inhibitor |

| Potential Applications | Pharmaceuticals, Agriculture |

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Competitive inhibition observed |

| Antimicrobial Activity | Significant growth inhibition in pathogens |

Q & A

Q. What safety protocols are recommended for handling this compound in academic labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.